3-[4-(2-nitrophenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2-nitrophenoxy)butyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12190603 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Quinazolinone derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical studies, including electrochemical methods, surface analysis, and density functional theory (DFT) calculations, demonstrate that certain quinazolinone compounds effectively prevent corrosion. These compounds adsorb on the metallic surface, forming a protective layer that impedes corrosion processes (Errahmany et al., 2020).
Chemosensors
Quinazolinone derivatives have been synthesized and evaluated as chemosensors for detecting cations in aqueous and biological samples. These compounds exhibit colorimetric responses upon interaction with specific ions, such as copper and mercury, making them useful for environmental monitoring and diagnostic applications (Algoharya Ayman. M et al., 2020).
Antioxidant Properties
Research has explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, revealing structure-activity relationships that contribute to their efficacy. These studies employ various assays to evaluate the compounds' ability to scavenge free radicals, offering insights into their potential therapeutic applications (Mravljak et al., 2021).
Green Synthesis Methods
Advances in the synthesis of quinazolinone derivatives highlight the development of more sustainable and efficient methodologies. These include green synthesis approaches using microwave-assisted reactions and solvent-free conditions, aimed at reducing the environmental impact of chemical processes (Pawar et al., 2010).
Properties
IUPAC Name |
3-[4-(2-nitrophenoxy)butyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18-14-7-1-2-8-15(14)19-13-20(18)11-5-6-12-25-17-10-4-3-9-16(17)21(23)24/h1-4,7-10,13H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYDNKQAUOYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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